3-Cyano-5-methylbenzamide
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Overview
Description
3-Cyano-5-methylbenzamide is an organic compound with the molecular formula C9H8N2O It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-methylbenzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of efficient catalysts and controlled reaction conditions can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming 3-amino-5-methylbenzamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: 3-Carboxy-5-methylbenzamide.
Reduction: 3-Amino-5-methylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Cyano-5-methylbenzamide has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
- 3-Cyano-N-methylbenzamide
- 4-Cyano-N-cyclopropylbenzamide
- 4-Cyano-3-methylbenzoic acid
Comparison: 3-Cyano-5-methylbenzamide is unique due to the specific positioning of the cyano and methyl groups on the benzene ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
CAS No. |
453566-47-7 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-cyano-5-methylbenzamide |
InChI |
InChI=1S/C9H8N2O/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,1H3,(H2,11,12) |
InChI Key |
LTYPJZGPPNEWGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N)C#N |
Origin of Product |
United States |
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